Synthesis and characterization of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Synthesis and characterization of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Introduction
This guide provides a comprehensive technical overview of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a significant organophosphorus compound in modern chemistry. We will delve into its synthesis, detailed characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Overview of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
Bis(4-(trifluoromethyl)phenyl)phosphine oxide, with the CAS Number 15929-43-8, is a white solid organophosphorus compound.[1] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups. This unique molecular architecture, particularly the presence of the electron-withdrawing trifluoromethyl groups, imparts valuable electronic properties, high thermal stability, and specific solubility characteristics.[2] These attributes make it a compound of interest in various advanced applications.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide is presented in the table below.
| Property | Value |
| CAS Number | 15929-43-8[1][3][4] |
| Molecular Formula | C₁₄H₉F₆OP[1] |
| Molecular Weight | 338.19 g/mol [1][4] |
| Physical Form | Solid[1] |
| Purity | Typically ≥97%[1] |
| Storage | Inert atmosphere, 2-8°C[1] |
Health and Safety Information
Bis(4-(trifluoromethyl)phenyl)phosphine oxide is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
The synthesis of diarylphosphine oxides can be approached through several methodologies. For Bis(4-(trifluoromethyl)phenyl)phosphine oxide, the most prevalent and reliable methods involve the use of Grignard reagents, owing to their efficiency in forming carbon-phosphorus bonds.
Synthetic Strategy Overview
The core of the synthesis lies in the formation of two P-C bonds between the phosphorus center and the 4-(trifluoromethyl)phenyl moieties. This is typically achieved by reacting a suitable phosphorus-containing electrophile with a nucleophilic 4-(trifluoromethyl)phenyl Grignard reagent.
Method 1: Grignard Reaction with Diethyl Phosphite
This method is a well-established route for the preparation of secondary phosphine oxides, which can then be further functionalized if needed. The reaction of a Grignard reagent with diethyl phosphite offers a reliable pathway to symmetrical diarylphosphine oxides.
The Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, is first prepared from 4-bromobenzotrifluoride and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic phosphorus center of diethyl phosphite. Two equivalents of the Grignard reagent are required to displace the two ethoxy groups, followed by hydrolysis to yield the desired phosphine oxide.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Diethyl phosphite
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings and gently warm to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a change in color), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Diethyl Phosphite:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of diethyl phosphite in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide via the Grignard reaction with diethyl phosphite.
Method 2: Grignard Reaction with Phosphorus Oxychloride
An alternative and also effective method involves the use of phosphorus oxychloride as the phosphorus electrophile. This approach directly yields the tertiary phosphine oxide.
In this synthesis, three equivalents of the 4-(trifluoromethyl)phenylmagnesium bromide Grignard reagent react with one equivalent of phosphorus oxychloride (POCl₃). The highly reactive Grignard reagent displaces the three chloride atoms on the phosphorus center. Subsequent hydrolysis of the reaction intermediate yields the desired Bis(4-(trifluoromethyl)phenyl)phosphine oxide. Careful control of stoichiometry is important to minimize the formation of byproducts.
Materials:
-
4-(Trifluoromethyl)phenylmagnesium bromide (prepared as in Method 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a dry, three-necked flask under an inert atmosphere, prepare a solution of phosphorus oxychloride in anhydrous diethyl ether or THF.
-
Cool this solution in an ice-salt bath or a dry ice-acetone bath.
-
-
Grignard Addition:
-
Slowly add the previously prepared 4-(trifluoromethyl)phenylmagnesium bromide solution to the cooled phosphorus oxychloride solution via a dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., overnight) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then brine, and dry over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Caption: Synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide using a Grignard reagent and phosphorus oxychloride.
Alternative Synthetic Routes
Other methods for the synthesis of diarylphosphine oxides include the nickel-catalyzed cross-coupling of aryl halides with H-phosphine oxides and the reaction of aryl halides with hypophosphorous acid. These methods can be advantageous in certain contexts, offering different functional group tolerance and reaction conditions.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized Bis(4-(trifluoromethyl)phenyl)phosphine oxide. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
NMR is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl rings will likely appear as complex multiplets due to coupling with each other, the phosphorus atom, and the fluorine atoms of the CF₃ group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the trifluoromethyl carbon. The aromatic carbon signals will show coupling to both phosphorus (J-C-P) and fluorine (J-C-F).[2]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be characteristic of a diarylphosphine oxide. For a similar compound, (E)-(1,3-bis(4-(trifluoromethyl)phenyl)allyl)diphenylphosphine oxide, the ³¹P NMR chemical shift is reported at δ = 31.06 ppm.[2]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will exhibit a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. For a related compound, a ¹⁹F NMR chemical shift of δ = -62.49 ppm has been reported.[2]
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
P=O stretching: A strong absorption band typically in the range of 1150-1250 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹, characteristic of the trifluoromethyl groups.[2]
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ for C₁₄H₉F₆OP would be at m/z 339.0317.
Tabulated Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Expected/Analogous Data |
| ¹H NMR | Aromatic protons as multiplets in the δ 7.0-8.5 ppm range. |
| ¹³C NMR | Aromatic carbons showing C-P and C-F coupling; CF₃ carbon signal.[2] |
| ³¹P NMR | Singlet, expected chemical shift around δ 30 ppm.[2] |
| ¹⁹F NMR | Singlet, expected chemical shift around δ -63 ppm.[2] |
| FTIR (cm⁻¹) | ~1200 (P=O), 1000-1400 (C-F), >3000 (Ar C-H), 1400-1600 (Ar C=C).[2] |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₄H₁₀F₆OP: 339.0317. |
Purity Assessment
The purity of the synthesized compound can be assessed by a combination of the above spectroscopic methods, as well as by techniques such as melting point determination and elemental analysis.
Applications
The unique properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide make it a valuable building block and additive in several high-technology fields.
In Materials Science
The incorporation of this phosphine oxide into polymer backbones or as an additive can significantly enhance material properties.
Phosphorus-containing compounds are well-known flame retardants. Bis(4-(trifluoromethyl)phenyl)phosphine oxide can be incorporated into polymers such as epoxy resins and polyimides to improve their fire resistance.[2] The phosphorus moiety can promote char formation in the condensed phase, while the fluorine atoms can contribute to flame inhibition in the gas phase.
The strong electron-withdrawing nature of the phosphine oxide group and the trifluoromethyl groups make this compound and its derivatives suitable for use in OLEDs.[5][6][7] They can function as host materials or as electron-transporting materials, facilitating efficient charge carrier injection and transport within the device, leading to improved performance and efficiency.[5][6]
In Catalysis
While the phosphine oxide itself is not typically a ligand, it serves as a crucial precursor to phosphine ligands that are widely used in transition metal catalysis.
Bis(4-(trifluoromethyl)phenyl)phosphine oxide can be reduced to the corresponding secondary phosphine, which can then be used to synthesize a variety of tertiary phosphine ligands. These ligands are instrumental in many catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. The electronic properties of the resulting phosphine ligands can be finely tuned by the trifluoromethyl groups, influencing the activity and selectivity of the metal catalyst.
Conclusion
Bis(4-(trifluoromethyl)phenyl)phosphine oxide is a versatile and valuable organophosphorus compound with a growing number of applications in materials science and as a precursor in catalysis. Its synthesis, primarily through Grignard-based methodologies, is well-established, and its characterization relies on a standard suite of spectroscopic techniques. The unique combination of a phosphine oxide moiety and trifluoromethyl-substituted phenyl rings provides a platform for the development of advanced materials with enhanced properties and for the design of novel catalytic systems. This guide has provided a detailed overview of the key technical aspects of this compound, intended to support further research and development in these exciting fields.
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